molecular formula C11H14O2 B3073115 3-(3,5-Dimethylphenoxy)propanal CAS No. 1017340-14-5

3-(3,5-Dimethylphenoxy)propanal

Cat. No.: B3073115
CAS No.: 1017340-14-5
M. Wt: 178.23 g/mol
InChI Key: AIPPCTANLPCGTO-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)propanal is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanal moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenoxy)propanal typically involves the reaction of 3,5-dimethylphenol with an appropriate propanal derivative. One common method involves the use of a Williamson ether synthesis, where 3,5-dimethylphenol is reacted with 3-chloropropanal in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

3,5-dimethylphenol+3-chloropropanalThis compound+HCl\text{3,5-dimethylphenol} + \text{3-chloropropanal} \rightarrow \text{this compound} + \text{HCl} 3,5-dimethylphenol+3-chloropropanal→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 3-(3,5-dimethylphenoxy)propanoic acid.

    Reduction: Reduction of the aldehyde group can yield 3-(3,5-dimethylphenoxy)propanol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(3,5-Dimethylphenoxy)propanoic acid.

    Reduction: 3-(3,5-Dimethylphenoxy)propanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and effects on cell function.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenoxy)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

  • 3-(3,5-Dimethylphenoxy)propanoic acid
  • 3-(3,5-Dimethylphenoxy)propanol
  • 3-(3,5-Dimethylphenoxy)propane-1,2-diol

Comparison: 3-(3,5-Dimethylphenoxy)propanal is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. The aldehyde group allows for specific reactions such as oxidation and reduction, which are not possible with the carboxylic acid or alcohol derivatives .

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPCTANLPCGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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